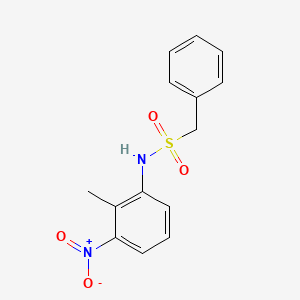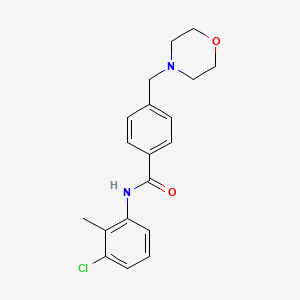
2,4,5-trimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-trimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide, also known as TTNB, is a synthetic compound that has been of interest to the scientific community due to its potential applications in research. TTNB is a derivative of the compound 2C-T-7, which is a psychedelic drug. However, TTNB is not used as a drug and has no known psychoactive effects. Instead, it is used in research to investigate its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2,4,5-trimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in the production of inflammatory cytokines. This compound has also been shown to interact with certain receptors in the body, although the significance of these interactions is not yet clear.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, this compound has been shown to have antioxidant activity, which may be beneficial in preventing oxidative damage in the body. This compound has also been shown to have an effect on the activity of certain enzymes involved in the metabolism of drugs and other compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,4,5-trimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. This makes it a cost-effective compound for use in research. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are a number of future directions for research involving 2,4,5-trimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide. One area of research could focus on investigating the potential therapeutic applications of this compound in the treatment of inflammatory diseases. Another area of research could focus on further elucidating the mechanism of action of this compound and identifying the specific enzymes and receptors that it interacts with. Additionally, research could be conducted to investigate the potential use of this compound as an antioxidant and its effects on drug metabolism.
Métodos De Síntesis
2,4,5-trimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide can be synthesized using a multistep process that involves the reaction of various chemicals. The first step involves the synthesis of 2,4,5-trimethoxybenzaldehyde, which is then reacted with 5,6,7,8-tetrahydro-1-naphthalenamine to form the intermediate 2,4,5-trimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide. This intermediate is then reacted with benzoyl chloride to form this compound.
Aplicaciones Científicas De Investigación
2,4,5-trimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has been used in scientific research to investigate its potential therapeutic applications. One area of research has focused on this compound's potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Propiedades
IUPAC Name |
2,4,5-trimethoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-23-17-12-19(25-3)18(24-2)11-15(17)20(22)21-16-10-6-8-13-7-4-5-9-14(13)16/h6,8,10-12H,4-5,7,9H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWDJVBNHJFWIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2=CC=CC3=C2CCCC3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(4-chlorophenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5835247.png)
![N-cyclohexyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5835266.png)


![3-methyl-1,3-benzothiazol-2(3H)-one [1-(4-chlorophenyl)ethylidene]hydrazone](/img/structure/B5835288.png)



![N'-(3-nitrobenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5835318.png)
![2-(4-fluorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5835319.png)
![N~2~-benzyl-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5835330.png)
![ethyl 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5835337.png)
![4-methyl-3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5835344.png)

